H-DL-Tyr-DL-Pro-DL-Trp-DL-xiThr-DL-Gln-DL-Arg-DL-Phe-OH
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Overview
Description
Hemorphin 7 is a member of the hemorphin family, which are endogenous atypical opioid peptides derived from the sequential cleavage of the hemoglobin β-chain . These peptides are widely distributed in the body and have been implicated in the pathophysiology of several diseases, including diabetes, cancer, and Alzheimer’s disease . Hemorphin 7, specifically, is known for its opioid activity and its role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemorphin 7 can be synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy . This method involves the stepwise addition of amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired peptide. The reaction conditions typically involve the use of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and bases like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: While specific industrial production methods for Hemorphin 7 are not extensively documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hemorphin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can modify the peptide to enhance its stability, activity, or bioavailability.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions to oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Amino acid substitutions can be achieved using various coupling reagents and protecting groups during the SPPS process.
Major Products Formed: The major products formed from these reactions are modified analogues of Hemorphin 7, which can exhibit altered pharmacological properties .
Scientific Research Applications
Hemorphin 7 has a wide range of scientific research applications across various fields:
Mechanism of Action
Hemorphin 7 exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor (MOR) . It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its analgesic and other physiological effects . Additionally, Hemorphin 7 has been shown to interact with angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (IRAP), further contributing to its diverse biological activities .
Comparison with Similar Compounds
Hemorphin 7 is unique among hemorphins due to its specific amino acid sequence and pronounced opioid activity . Similar compounds include other members of the hemorphin family, such as:
Hemorphin 4 (YPWT): Known for its opioid activity and shorter peptide length.
LVV-Hemorphin 7 (LVVYPWTQRF): A longer peptide with similar biological activities but different receptor affinities.
VV-Hemorphin 7 (VVYPWTQRF): Another variant with distinct pharmacological properties.
These peptides share a central tetrapeptide core (tyrosine-proline-tryptophan-threonine) but differ in their N- and C-terminal extensions, leading to variations in their biological activities and therapeutic potential .
Properties
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVBIPSWDYNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N12O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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